molecular formula C14H16N2O B6364143 2-Hydroxy-5-(4-T-butylphenyl)pyrimidine CAS No. 1111103-69-5

2-Hydroxy-5-(4-T-butylphenyl)pyrimidine

Cat. No.: B6364143
CAS No.: 1111103-69-5
M. Wt: 228.29 g/mol
InChI Key: BRSMSBZRFKCEST-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-T-butylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a hydroxy group at position 2 and a tert-butylphenyl group at position 5 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-T-butylphenyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with tert-butylphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrimidines under palladium catalysis . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-T-butylphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-keto-5-(4-T-butylphenyl)pyrimidine.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Hydroxy-5-(4-T-butylphenyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-T-butylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrimidine ring play crucial roles in its binding to enzymes and receptors, modulating their activity. The tert-butylphenyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(4-T-butylphenyl)pyrimidine
  • 2,4-Dihydroxy-5-(4-T-butylphenyl)pyrimidine

Uniqueness

2-Hydroxy-5-(4-T-butylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the hydroxy group and the tert-butylphenyl group significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)12-6-4-10(5-7-12)11-8-15-13(17)16-9-11/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSMSBZRFKCEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680845
Record name 5-(4-tert-Butylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111103-69-5
Record name 5-(4-tert-Butylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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